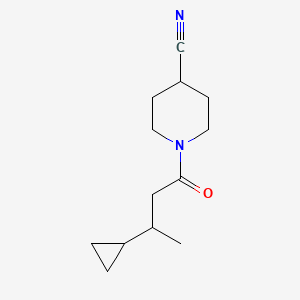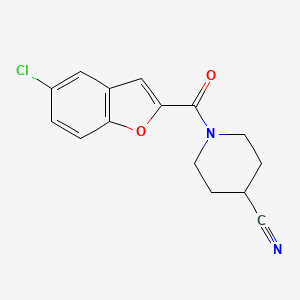
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and is synthesized through a multi-step process involving the use of various reagents and catalysts. In
Mécanisme D'action
The mechanism of action of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is not fully understood. However, it is believed that 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, which plays a crucial role in regulating neuronal excitability. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has several advantages for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is relatively easy to synthesize, and its chemical properties are well-characterized. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit potent therapeutic effects in various animal models, making it a potential candidate for the development of new therapeutics. However, 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has some limitations for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has not been extensively studied in humans, and its safety profile is not well-understood. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile. One potential direction is to investigate the safety and efficacy of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in human clinical trials. Another potential direction is to explore the potential therapeutic applications of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing new derivatives of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile that exhibit improved safety and efficacy profiles. Finally, future research could explore the potential use of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyclopropylbutanoyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine. The second step involves the reaction of 1-(3-cyclopropylbutanoyl)piperidine with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile, which is the final product.
Applications De Recherche Scientifique
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(12-2-3-12)8-13(16)15-6-4-11(9-14)5-7-15/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUBBWSARMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)



![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)